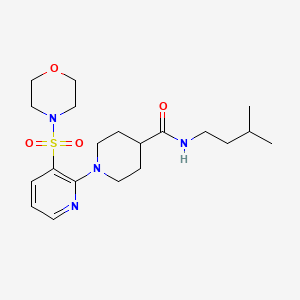

N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

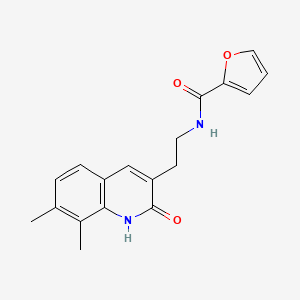

説明

“N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has a morpholinosulfonyl group and a pyridin-2-yl group attached to the piperidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a morpholinosulfonyl group, and a pyridin-2-yl group. The exact three-dimensional structure would depend on the specific orientations and conformations of these groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could impact its solubility and stability .科学的研究の応用

Anti-inflammatory Activity

The compound N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide and its derivatives have been investigated for their anti-inflammatory activities. In a study by Rajasekaran, Sivakumar, and Jayakar (1999), a derivative of this compound, synthesized and characterized by analytical and spectral data, demonstrated potent anti-inflammatory activity, as evidenced by the carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999).

Insecticidal Activity

Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) studied pyridine derivatives, including those related to the compound , for their insecticidal properties. The research found that these derivatives possess moderate to strong aphidicidal activities, indicating their potential use as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Platelet Antiaggregating Activity

Another significant application is in the development of compounds with platelet antiaggregating activity. Fossa et al. (1991) synthesized a series of derivatives showing this activity, which could be potentially beneficial for treating conditions related to blood clotting (Fossa, Menozzi, Schenone, Filippelli, Russo, Lucarelli, & Marmo, 1991).

Antineoplastic Activity

The derivatives of this compound have also been explored for their antineoplastic activities. Liu et al. (1996) synthesized and evaluated a series of analogues as inhibitors of CDP reductase activity and for their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

Antipsychotic Agents

Additionally, the compound's derivatives have been evaluated as potential antipsychotic agents. Norman et al. (1996) studied heterocyclic analogues for their binding to dopamine and serotonin receptors, indicating their relevance in psychiatric drug development (Norman, Navas, Thompson, & Rigdon, 1996).

Silylating Agents

In another area of research, Piekos̀, Ośmiałowski, Kobyłczyk, and Grzybowski (1976) compared the effectiveness of derivatives, including morpholine and piperidine, as silylating reagents, essential in synthetic chemistry (Piekos̀, Ośmiałowski, Kobyłczyk, & Grzybowski, 1976).

Synthesis of Novel Compounds

Finally, the synthesis of novel compounds utilizing derivatives of this compound has been explored in various studies. These include synthesizing new heterocyclic systems and investigating their pharmacological activities, as seen in the work of Zaki, Radwan, and El-Dean (2017) (Zaki, Radwan, & El-Dean, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-methylbutyl)-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O4S/c1-16(2)5-9-22-20(25)17-6-10-23(11-7-17)19-18(4-3-8-21-19)29(26,27)24-12-14-28-15-13-24/h3-4,8,16-17H,5-7,9-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNSNZBXKJFPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine](/img/structure/B2716140.png)

![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2716141.png)

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)

![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2716146.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)

![2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2716157.png)

![N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2716158.png)

![3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)